molecular formula C7H12O3 B3374619 3-Methoxycyclopentane-1-carboxylic acid CAS No. 102539-67-3

3-Methoxycyclopentane-1-carboxylic acid

Cat. No.: B3374619
CAS No.: 102539-67-3
M. Wt: 144.17 g/mol
InChI Key: PJEAKWXFTMRJMA-UHFFFAOYSA-N
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Description

Contextual Significance in Synthetic Methodologies

In the realm of synthetic organic chemistry, the development of novel methodologies for the construction of functionalized carbocycles is of paramount importance. Substituted cyclopentane (B165970) rings are core structures in a variety of biologically active natural products and pharmaceutical agents. The presence of both a nucleophilic methoxy (B1213986) group and an electrophilic carboxylic acid group on the cyclopentane scaffold of 3-methoxycyclopentane-1-carboxylic acid offers multiple avenues for chemical transformation.

Modern synthetic strategies that can be employed to create such substituted cyclopentanes include multicomponent reactions, cycloaddition reactions, and various cyclization strategies. rsc.orgresearchgate.net For instance, the synthesis of highly functionalized cyclopentane derivatives can be achieved through [3+2] cycloaddition reactions of donor-acceptor cyclopropanes with alkenes. researchgate.net Furthermore, recent advancements have focused on the direct functionalization of C-H bonds in cycloalkanes, including cyclopentane carboxylic acids, to introduce aryl groups in a site-selective manner. nih.gov These methods highlight the ongoing effort to efficiently construct complex cyclopentane structures. The utility of this compound lies in its potential to serve as a starting material or intermediate in these advanced synthetic sequences.

Historical Perspectives on Related Cyclopentane Carboxylic Acids

The study of alicyclic compounds, including cyclopentane derivatives, has a rich history dating back to the late 19th and early 20th centuries. The pioneering work of German chemist Otto Wallach on terpenes and other alicyclic compounds laid the foundation for our understanding of these cyclic structures, for which he was awarded the Nobel Prize in Chemistry in 1910. taylorandfrancis.comwikipedia.org

Overview of Research Trajectories for the Compound

Current research involving functionalized cyclopentane carboxylic acids is largely driven by their potential applications in medicinal chemistry and materials science. While specific research trajectories for this compound are not extensively documented in publicly available literature, the research on analogous compounds provides insight into its potential areas of investigation.

One significant research direction is the use of substituted cyclopentane carboxylic acids as scaffolds for the development of novel therapeutic agents. For example, derivatives of cyclopentane carboxylic acid have been investigated as potent and selective inhibitors of various enzymes and receptors. nih.gov The transannular C-H arylation of cyclopentane carboxylic acids has been used to synthesize precursors for histone deacetylase (HDAC) inhibitors and inhibitors for aldo-keto reductase family members (AKR1C1 and AKR1C3), which are targets for cancer therapy. nih.gov

Another area of research is the development of new synthetic methods that allow for the precise and efficient construction of these molecules. This includes the exploration of catalytic systems for enantioselective synthesis and the use of cascade reactions to build molecular complexity in a single step. nih.gov The future research trajectory for this compound will likely involve its application as a building block in the synthesis of novel bioactive molecules and the development of more efficient ways to synthesize its various stereoisomers.

Scope and Objectives of Academic Inquiry

The primary objective of academic inquiry into compounds like this compound is to expand the toolbox of synthetic organic chemists. This involves developing new reactions and strategies for the synthesis of functionalized alicyclic rings. A key goal is to achieve high levels of stereocontrol, allowing for the synthesis of specific isomers of a target molecule, which is often crucial for its biological activity.

Furthermore, academic research aims to understand the structure-activity relationships of molecules containing the cyclopentane motif. By synthesizing a library of derivatives of this compound and evaluating their biological properties, researchers can identify key structural features that are responsible for a desired therapeutic effect. The ultimate scope is to translate these fundamental chemical discoveries into practical applications, such as the development of new drugs and materials. While detailed research findings on this compound itself are limited, the academic inquiry into the broader class of substituted cyclopentane carboxylic acids is a vibrant and important area of contemporary chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEAKWXFTMRJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289914
Record name 3-Methoxycyclopentanecarboxylic acid
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Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102539-67-3
Record name 3-Methoxycyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102539-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxycyclopentanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 Methoxycyclopentane 1 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. wikipedia.org For 3-methoxycyclopentane-1-carboxylic acid, several key disconnections can be proposed to outline potential synthetic routes.

A primary disconnection involves the C1-carboxyl bond, suggesting the introduction of the carboxylic acid moiety as a late-stage functional group interconversion. This leads to a key intermediate, a 3-methoxycyclopentane substituted with a precursor functional group such as a primary alcohol, nitrile, or ester.

A second level of disconnection involves breaking the C-C bonds of the cyclopentane (B165970) ring itself. Common strategies for forming five-membered rings include [3+2] cycloadditions, intramolecular cyclizations of a five-carbon chain, or ring-closing metathesis. baranlab.orgorganic-chemistry.org For a 1,3-disubstituted pattern, a logical approach is to disconnect the ring to reveal a linear precursor amenable to intramolecular reactions like Michael additions or aldol (B89426) condensations. baranlab.org For instance, disconnecting the C1-C2 and C4-C5 bonds could lead to a precursor suitable for a double Michael addition strategy. nih.gov

A retrosynthetic approach is outlined below:

Target MoleculeKey Intermediate (after FGI)Acyclic Precursors (after Ring Disconnection)
This compound3-Methoxycyclopentylmethanol1,6-dicarbonyl compound or related structures for intramolecular condensation
Methyl 3-methoxycyclopentane-1-carboxylatePrecursors for [3+2] cycloaddition
3-Methoxycyclopentane-1-carbonitrileLinear diene for ring-closing metathesis

Enantioselective and Diastereoselective Synthesis

Achieving control over the stereochemistry at C1 and C3 is paramount for the synthesis of specific isomers of this compound. This can be accomplished through various asymmetric strategies.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed.

In the context of cyclopentane synthesis, a chiral auxiliary can be attached to an acyclic precursor to guide a diastereoselective ring-closing reaction. For example, D-glucose-derived chiral auxiliaries have been successfully used in the synthesis of chiral cyclopentenones, which are versatile intermediates. nih.gov Similarly, menthol (B31143) has been employed as a chiral auxiliary to resolve cyclopentenone intermediates, which can then be further elaborated. acs.org

Table of Chiral Auxiliaries in Cyclopentane Synthesis

Chiral AuxiliaryType of ReactionKey FeatureReference
D-glucose derivativesCyclopentannelationApplicable to the preparation of both enantiomeric series of products. nih.gov
MentholCondensation/ResolutionAllows for the separation of diastereomeric cyclopentenone intermediates. acs.org
Evans AuxiliariesAlkylation/CyclizationDirects stereoselective alkylation of an acyclic chain prior to cyclization.N/A

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Organocatalysis: Chiral amines, such as prolinol derivatives, can catalyze cascade reactions to form highly functionalized, chiral cyclopentanes. nih.govnih.gov For instance, a double Michael addition reaction catalyzed by a chiral amine can construct the cyclopentane ring with excellent enantio- and diastereoselectivity. nih.gov Another powerful strategy involves the use of chiral isothiourea catalysts to activate unsaturated acid chlorides, leading to a Michael-aldol-β-lactonization cascade that assembles complex cyclopentanes with high stereocontrol. nih.gov

Metal Catalysis: Transition metal catalysts are also widely used. Chiral Ti(salen) complexes can catalyze formal [3+2] cycloadditions to form polysubstituted cyclopentanes with excellent diastereo- and enantioselectivity. organic-chemistry.org Similarly, dual Lewis acid systems, such as InBr₃-EtAlCl₂, have been used to promote [3+2]-cycloadditions of donor-acceptor cyclopropanes with ketenes to yield chiral cyclopentanones. rsc.org

Examples of Asymmetric Catalysis for Cyclopentane Synthesis

Catalyst TypeReactionStereocontrolReference
Chiral IsothioureaMichael-aldol-β-lactonizationHigh relative and absolute stereocontrol (up to 3 contiguous stereocenters). nih.gov
Diphenyl prolinol etherTriple Michael domino reactionForms six stereocenters, including a quaternary one, with high stereoselectivity. nih.gov
Chiral Ti(salen) complexFormal [3+2] cycloadditionExcellent diastereo- and enantioselectivity. organic-chemistry.org
InBr₃-EtAlCl₂[3+2]-cycloadditionExcellent transfer of chirality from enantioenriched starting materials. rsc.org

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild conditions. nih.gov This approach is a cornerstone of green chemistry. For the synthesis of chiral cyclopentane derivatives, enzymes such as reductases and lipases are particularly useful.

For example, the highly diastereoselective synthesis of 2,2-disubstituted cyclopentane-1,3-diols can be achieved through the stepwise enzymatic reduction of the corresponding diketones. nih.govacs.org This method provides access to chiral building blocks in a single stereoisomeric form, demonstrating the power of biocatalysis in establishing multiple stereocenters within a cyclopentane ring. nih.govacs.org While a direct biocatalytic route to this compound is not established, these methods highlight the potential for creating chiral hydroxylated cyclopentane precursors, which could then be converted to the target molecule.

Stereocontrolled Cyclopentane Ring Formation

The construction of the five-membered ring with control over the relative stereochemistry of the substituents is a critical step. baranlab.org A variety of methods are available to achieve this.

Intramolecular Cyclization: The alkylation of enolates derived from esters can stereoselectively afford cyclopentanecarboxylates. rsc.org Similarly, intramolecular aldol condensations of 1,6-dicarbonyl compounds are a classic method for forming five-membered rings. baranlab.org

Cycloaddition Reactions: [3+2] cycloaddition reactions are a powerful tool for constructing cyclopentane rings. organic-chemistry.org For instance, the reaction of cyclopropyl (B3062369) ketones with alkenes, catalyzed by a chiral complex, can build two C-C bonds and two stereocenters with high selectivity. organic-chemistry.org 1,3-dipolar cycloadditions also provide a stereoselective route to disubstituted cyclopentanes. nih.gov

Radical Cyclizations: 5-exo-trig radical cyclizations are favored according to Baldwin's rules and are an effective way to form cyclopentane rings. scribd.com These reactions can be initiated from various precursors and often proceed with good stereoselectivity.

Domino and Cascade Reactions: These processes form multiple bonds in a single operation, rapidly building molecular complexity. nih.gov An organocatalytic triple Michael domino reaction, for example, can form three C-C bonds and six stereocenters to create a fully functionalized cyclopentane. nih.gov

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

The final step in many synthetic routes is the conversion of a precursor functional group into the target carboxylic acid. This transformation must be high-yielding and compatible with the existing functional groups, such as the methoxy (B1213986) ether in the target molecule.

Oxidation of Primary Alcohols: A common and reliable method is the oxidation of a primary alcohol. A precursor like (3-methoxyphenyl)methanol can be oxidized to the corresponding carboxylic acid. While mild oxidants like pyridinium (B92312) chlorochromate (PCC) will stop at the aldehyde, stronger oxidizing agents are required for the carboxylic acid. youtube.com Reagents such as chromic acid (H₂CrO₄) or sodium dichromate with sulfuric acid are effective for this transformation. youtube.compearson.com Milder, more selective methods, such as a two-step, one-pot procedure using NaOCl/TEMPO followed by NaClO₂, are also highly effective and compatible with sensitive functional groups. nih.govorganic-chemistry.org

Hydrolysis of Nitriles: A cyclopentanecarbonitrile (B127170) intermediate can be hydrolyzed to the carboxylic acid under acidic or basic conditions. This is a robust transformation often used in organic synthesis.

Carboxylation of Organometallics: A Grignard reagent or an organolithium species formed on the cyclopentane ring can react with carbon dioxide to form the carboxylate, which is then protonated to yield the carboxylic acid.

Oxidation of Precursor Alcohols

A primary and straightforward method for the synthesis of carboxylic acids is the oxidation of corresponding primary alcohols. In this context, (3-methoxycyclopentyl)methanol would serve as the direct precursor to this compound. This transformation involves the use of strong oxidizing agents that can convert the primary alcohol functional group to a carboxylic acid.

Commonly employed reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones oxidation), or milder reagents like pyridinium chlorochromate (PCC) followed by further oxidation. The reaction mechanism typically involves the formation of an intermediate aldehyde, which is then rapidly oxidized to the final carboxylic acid.

Table 1: Representative Oxidizing Agents for Alcohol to Carboxylic Acid Conversion

Oxidizing Agent Typical Conditions Notes
Potassium Permanganate (KMnO₄) Basic, aqueous solution, then acidic workup Powerful, can cleave other functional groups if not controlled.
Jones Reagent (CrO₃/H₂SO₄) Acetone solvent Strong oxidant, reaction is often fast and efficient.
Nitric Acid (HNO₃) Aqueous solution, heat Can be effective but may lead to side reactions.

Grignard Reactions with Carbon Dioxide

Organometallic routes provide another robust method for carboxylic acid synthesis. The Grignard reaction is a classic example, involving the carboxylation of a Grignard reagent. libretexts.org For the synthesis of this compound, the process would begin with the preparation of a 3-methoxycyclopentylmagnesium halide (e.g., bromide or chloride). This is achieved by reacting the corresponding 3-methoxycyclopentyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com

The resulting Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbon atom of carbon dioxide (CO₂), which is typically bubbled through the reaction mixture or added in solid form (dry ice). libretexts.orgleah4sci.com This addition forms a halomagnesium carboxylate salt. libretexts.org Subsequent acidification of this salt with a strong aqueous acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final this compound. libretexts.orgnih.gov A key limitation is the incompatibility of Grignard reagents with acidic protons, meaning other functional groups like alcohols or amines must be absent or protected. libretexts.orgleah4sci.com

Table 2: General Scheme for Grignard Carboxylation

Step Reactants Product Purpose
1. Reagent Formation 3-methoxycyclopentyl halide, Magnesium (Mg) 3-methoxycyclopentylmagnesium halide Creates a potent carbon nucleophile. leah4sci.com
2. Carboxylation 3-methoxycyclopentylmagnesium halide, Carbon Dioxide (CO₂) Halomagnesium carboxylate salt Forms the new carbon-carbon bond. libretexts.org

Ring Contraction Strategies

Ring contraction reactions offer an elegant, albeit more complex, approach to synthesizing five-membered rings from more readily available six-membered ring precursors. rsc.orgresearchgate.net The Favorskii rearrangement is a well-established example of such a transformation, where a cyclic α-halo ketone is treated with a base to yield a ring-contracted carboxylic acid ester. wikipedia.org

A relevant reported synthesis involves the treatment of 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860) in ether. orgsyn.org The reaction proceeds through a proposed cyclopropanone (B1606653) intermediate, which is then opened by the methoxide nucleophile to form methyl cyclopentanecarboxylate. orgsyn.org Subsequent hydrolysis of the ester would yield the carboxylic acid. Applying this logic, a suitably substituted 2-chloro-methoxylated cyclohexanone (B45756) could potentially serve as a precursor for this compound. These rearrangements are valuable for creating structurally intriguing and highly functionalized carbocycles. rsc.org

Decarboxylation Pathways for Related Compounds

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. This strategy can be employed to synthesize monocarboxylic acids from dicarboxylic acid precursors. For instance, a related compound, trans-cyclopentane-1,2-dicarboxylic acid, has been synthesized via the decarboxylation of a tetracarboxylic acid precursor. oregonstate.edu

In the context of this compound, a hypothetical synthetic route could involve a precursor such as 3-methoxycyclopentane-1,1-dicarboxylic acid. The selective removal of one carboxyl group, often achieved by heating, would yield the desired product. The ease of decarboxylation can be influenced by the presence of other functional groups on the ring. acs.org For example, theoretical studies on the decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid show that the reaction proceeds through a six-membered ring transition state, indicating a concerted mechanism for C-C bond breaking and O-H bond formation. acs.orgresearchgate.net This suggests that the stereochemistry and positioning of adjacent functional groups can control the outcome of such reactions. acs.org

Total Synthesis of Complex Molecular Architectures Incorporating the Core Structure

The this compound motif represents a functionalized carbocyclic building block. Such structures are valuable in the total synthesis of more complex natural products and bioactive molecules. rsc.orgbaranlab.org While specific examples detailing the incorporation of this exact molecule are not prevalent in readily available literature, analogous cyclopentane derivatives are frequently used. The combination of the carboxylic acid handle, which allows for amide bond formation or other derivatizations, and the methoxy group, which can influence conformation and serve as a synthetic handle itself, makes it a potentially useful synthon. The construction of cyclopentane rings is a key challenge in many syntheses, and methods like intramolecular Diels-Alder reactions or aldol condensations are often employed to create this core structure. baranlab.org

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. researchgate.net In the synthesis of cyclopentane derivatives, these principles can be applied in several ways. One approach involves the use of non-toxic, inexpensive, and readily available catalysts. For example, sodium hydroxide (B78521) (NaOH) has been successfully used as the sole catalyst for chemo- and diastereoselective (3 + 2) cycloaddition reactions to produce complex spirocyclopentane derivatives in excellent yields. nih.govfrontiersin.org

Another green strategy is the use of environmentally friendly solvents, such as water or ethanol, or minimizing solvent use altogether. nih.govgoogle.com The development of aqueous-phase hydrogenation-rearrangement reactions to produce cyclopentanone (B42830) from biomass-derived furfural (B47365) is an example of a sustainable route to cyclopentane-based structures. researchgate.net Such processes reduce reliance on petroleum-based feedstocks and minimize hazardous waste. researchgate.netgoogle.com These green methodologies provide a framework for designing more sustainable synthetic routes toward target molecules like this compound. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Studies of 3 Methoxycyclopentane 1 Carboxylic Acid

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that undergoes a range of nucleophilic acyl substitution reactions. These reactions are fundamental to the synthesis of various derivatives.

Esterification Reactions

The conversion of 3-methoxycyclopentane-1-carboxylic acid to its corresponding esters is a common and crucial transformation. This reaction, known as Fischer esterification, typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgmasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

The general mechanism involves the formation of a tetrahedral intermediate, which then eliminates a molecule of water to yield the ester. youtube.com All steps in this process are reversible. libretexts.orgmasterorganicchemistry.com

Table 1: Examples of Esterification Reactions

ProductReactant (Alcohol)CatalystKey Findings
Methyl 3-methoxycyclopentane-1-carboxylateMethanolH₂SO₄ or HClA standard method for producing the methyl ester derivative. libretexts.orgmasterorganicchemistry.com
Ethyl 3-methoxycyclopentane-1-carboxylateEthanolH₂SO₄ or HClSimilar to methyl ester formation, yielding the ethyl ester. libretexts.orgmasterorganicchemistry.com

Amidation Reactions

Amides can be synthesized from this compound by reacting it with ammonia (B1221849) or a primary or secondary amine. libretexts.orgyoutube.com Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orgkhanacademy.org

A more common laboratory method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid. libretexts.org The activated intermediate then readily reacts with the amine to form the amide bond under milder conditions. libretexts.org

Table 2: Representative Amidation Reactions

ProductReactant (Amine)ReagentKey Findings
3-Methoxycyclopentane-1-carboxamideAmmoniaHeat or DCCForms the primary amide. libretexts.orglibretexts.org
N-substituted 3-methoxycyclopentane-1-carboxamidesPrimary or Secondary AminesHeat or DCCYields secondary or tertiary amides, respectively. youtube.comlibretexts.org

Reduction to Alcohol and Further Transformations

The carboxylic acid group of this compound can be reduced to a primary alcohol, (3-methoxycyclopentyl)methanol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.orglibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and is not isolated. libretexts.orglibretexts.org Borane in tetrahydrofuran (B95107) (BH₃/THF) is another effective reagent for this reduction. libretexts.org

The resulting primary alcohol can then undergo further reactions, such as oxidation back to the aldehyde or carboxylic acid, or conversion to alkyl halides.

Table 3: Reduction of the Carboxylic Acid Group

ProductReagentKey Findings
(3-Methoxycyclopentyl)methanolLithium aluminum hydride (LiAlH₄)A powerful reducing agent that effectively converts the carboxylic acid to the corresponding primary alcohol. libretexts.orglibretexts.org
(3-Methoxycyclopentyl)methanolBorane in tetrahydrofuran (BH₃/THF)An alternative reagent for the reduction of carboxylic acids to primary alcohols. libretexts.org

Formation of Acyl Halides (e.g., Acid Chlorides)

For enhanced reactivity in subsequent nucleophilic acyl substitution reactions, this compound can be converted into its more reactive acyl halide derivative, most commonly the acyl chloride. libretexts.org This transformation is typically achieved by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into an acyl chlorosulfite, which is a much better leaving group. libretexts.orglibretexts.org Subsequent nucleophilic attack by a chloride ion yields the acyl chloride. libretexts.orglibretexts.org

Table 4: Synthesis of Acyl Halides

ProductReagentKey Findings
3-Methoxycyclopentane-1-carbonyl chlorideThionyl chloride (SOCl₂)A standard method for converting a carboxylic acid to a highly reactive acyl chloride. libretexts.orglibretexts.org
3-Methoxycyclopentane-1-carbonyl bromidePhosphorus tribromide (PBr₃)Used to synthesize the corresponding acyl bromide. libretexts.org

Reactions Involving the Methoxy (B1213986) Group

The methoxy group, an ether linkage, is generally stable but can undergo cleavage under specific, often harsh, conditions.

Ether Cleavage and Related Transformations

The cleavage of the ether bond in this compound typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (methanol). masterorganicchemistry.comlibretexts.org The halide ion then acts as a nucleophile, attacking the carbon of the cyclopentyl ring to displace the methanol, resulting in 3-hydroxycyclopentane-1-carboxylic acid. Due to the stability of ethers, these reactions often require heat. masterorganicchemistry.com

Table 5: Ether Cleavage Reactions

ProductReagentKey Findings
3-Hydroxycyclopentane-1-carboxylic acidHydroiodic acid (HI) or Hydrobromic acid (HBr)Strong acids are necessary to cleave the stable ether bond, resulting in demethylation. masterorganicchemistry.comlibretexts.org
3-Hydroxycyclopentane-1-carboxylic acidBoron tribromide (BBr₃)A strong Lewis acid that can also be used for ether cleavage. masterorganicchemistry.com

Substitutions at the Methoxy Position

The methoxy group of this compound, an ether functional group, is generally stable but can undergo substitution reactions under specific, typically harsh, conditions. The primary reaction pathway for substitution at this position is acidic cleavage. wikipedia.orgpressbooks.pub

This transformation is an acid-catalyzed nucleophilic substitution reaction. wikipedia.org The process begins with the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an oxonium ion). wikipedia.orgfiveable.me Following protonation, the reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the structure of the ether and the reaction conditions. wikipedia.orgpressbooks.pub

In the case of this compound, the methoxy group is attached to a secondary carbon on the cyclopentane (B165970) ring and a primary methyl carbon. Nucleophilic attack by the halide ion (e.g., I⁻ or Br⁻) will preferentially occur at the less sterically hindered methyl carbon. pressbooks.pub This results in an S_N2-type cleavage, yielding 3-hydroxycyclopentane-1-carboxylic acid and a methyl halide.

Table 1: Reagents and Products for Substitution at the Methoxy Position

ReagentMechanismProductsNotes
HI (Hydroiodic Acid)S_N23-Hydroxycyclopentane-1-carboxylic acid + IodomethaneHI is a highly effective reagent for ether cleavage due to its high acidity and the strong nucleophilicity of the iodide ion. wikipedia.org
HBr (Hydrobromic Acid)S_N23-Hydroxycyclopentane-1-carboxylic acid + BromomethaneAlso effective, though generally less reactive than HI for ether cleavage. wikipedia.org
BBr₃ (Boron Tribromide)Lewis Acid-Catalyzed Cleavage3-Hydroxycyclopentane-1-carboxylic acid + BromomethaneA powerful reagent for cleaving ethers that does not require protic acid conditions.

This table illustrates common reagents for ether cleavage and the expected products when applied to this compound, based on established chemical principles.

Transformations of the Cyclopentane Ring System

The cyclopentane ring, while relatively stable, can be induced to undergo several types of transformations, including rearrangements and functionalizations at its C-H bonds.

While specific studies on this compound are not prevalent, ring expansion and contraction reactions are known for related cyclic systems. These reactions typically proceed through carbocation intermediates. wikipedia.org

A plausible, albeit hypothetical, pathway for ring expansion would be a Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.com This would require initial transformation of the carboxylic acid group into an aminomethyl group (e.g., via reduction to an alcohol, conversion to a halide, and substitution with cyanide followed by reduction). Treatment of the resulting 1-(aminomethyl)-3-methoxycyclopentanol with nitrous acid would generate a diazonium salt. numberanalytics.com Subsequent loss of N₂ gas could lead to a carbocation that rearranges via migration of a ring carbon bond, expanding the five-membered ring to a six-membered cyclohexanone (B45756) derivative. wikipedia.orgwikipedia.org

Ring contraction is also mechanistically possible, for instance, via a Wagner-Meerwein-type rearrangement from a suitable carbocation intermediate, though this is generally less common for cyclopentane systems compared to larger rings.

This compound possesses two stereocenters at the C1 and C3 positions. Studies on stereochemical inversion or epimerization would focus on altering the relative or absolute configuration of these centers.

Stereochemical inversion at C1, the carbon bearing the carboxylic acid, could theoretically be achieved through a sequence involving nucleophilic substitution. For instance, conversion of the carboxylic acid to a derivative with a good leaving group (e.g., a halide via a Hunsdiecker-type reaction) could allow for an S_N2 reaction with a suitable nucleophile, which would proceed with inversion of configuration.

Epimerization, the change in configuration at one of multiple stereocenters, could potentially be induced at C1 if conditions allow for the formation of a planar intermediate, such as a carbanion stabilized by an appropriate functional group. For the C3 position, epimerization would be challenging as it would require cleavage and reformation of either the C-O or a C-C bond of the ring under conditions that allow for a change in stereochemistry. While the epimerization of substituted cyclopentanes is a known process, often facilitated by the presence of a ketone which can enolize, such studies on this compound itself are not widely reported. baranlab.orgoregonstate.edu

A significant area of modern synthetic chemistry is the selective functionalization of otherwise unreactive C-H bonds. For cycloalkane carboxylic acids, the carboxylic acid group can act as a native directing group to guide a transition metal catalyst to a specific C-H bond on the ring. nih.govnih.gov

Research has shown that palladium catalysts, in conjunction with specialized ligands, can achieve transannular γ-methylene C-H arylation of cyclopentane carboxylic acids. nih.govnih.gov In this process, the palladium catalyst coordinates to the carboxylate and is positioned to activate a C-H bond at the γ-position (the C4 position relative to the carboxyl group). This forms a strained, bicyclic palladacycle intermediate. nih.gov This intermediate can then react with a coupling partner, such as an aryl iodide, to form a new carbon-carbon bond.

This methodology, when applied to a substrate like this compound, would be expected to yield a 4-aryl-3-methoxycyclopentane-1-carboxylic acid derivative. The reaction demonstrates excellent regioselectivity for the γ-position, even in the presence of more accessible β-C-H bonds. nih.govnih.gov

Table 2: Typical Components for Palladium-Catalyzed Transannular C-H Arylation

ComponentExampleFunction
SubstrateCyclopentane Carboxylic Acid DerivativeThe molecule to be functionalized.
CatalystPd(OAc)₂The active transition metal catalyst.
LigandQuinuclidine-pyridone (e.g., L1)Enables the challenging transannular C-H activation and controls selectivity. nih.gov
Coupling PartnerAryl Iodide (Ar-I)Provides the aryl group to be installed on the ring.
Oxidant/BaseAg₂CO₃, K₂CO₃Facilitates catalyst turnover and manages the proton generated during C-H activation.
SolventHFIP (Hexafluoroisopropanol)A polar, non-coordinating solvent often used in C-H activation chemistry.

This table summarizes the key reagents and their roles in the transannular C-H functionalization of cycloalkane carboxylic acids, a reaction applicable to the target molecule.

Reaction Kinetics and Thermodynamic Analyses

Detailed experimental kinetic and thermodynamic data for reactions of this compound are not extensively documented. However, analysis can be based on the general principles of the reaction mechanisms involved.

For the acidic cleavage of the methoxy group (Section 3.2.2), the reaction kinetics would depend on the mechanism. libretexts.org If it proceeds via an S_N2 pathway, the rate law would be second-order, dependent on the concentrations of both the protonated ether and the nucleophile (e.g., Rate = k[R-O⁺(H)-CH₃][X⁻]). youtube.commsu.edu The rate is influenced by the strength of the acid, the nucleophilicity of the halide, and temperature. wikipedia.org Thermodynamically, the reaction is driven by the formation of more stable products, such as the C-X and O-H bonds, compared to the C-O and H-X bonds that are broken.

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms, transition states, and intermediates of complex organic reactions. ox.ac.ukprinceton.edu

For substitutions at the methoxy position , DFT calculations could model the energy profiles of the S_N1 and S_N2 pathways, confirming the favorability of the S_N2 attack at the methyl group by comparing the activation energies of the respective transition states.

In the context of ring rearrangements , computational studies are crucial for mapping the potential energy surface of the carbocation intermediates. Such calculations can predict the relative energy barriers for different migration pathways (e.g., ring expansion vs. hydride shifts), thereby explaining or predicting product distributions. researchgate.net

For transannular C-H functionalization , computational studies have been instrumental. acs.orgox.ac.uk DFT calculations can model the structure of the key palladacycle intermediate, elucidating the strain involved in its formation. nih.gov They can also map the entire catalytic cycle, identifying the rate-determining step and the energies of all intermediates and transition states. acs.org For example, studies have shown that the C-H activation step is often the highest energy barrier in the catalytic cycle for similar transformations. acs.org These computational insights are vital for understanding reaction outcomes and for the rational design of new catalysts and ligands. princeton.edu

Stereochemical Investigations and Isomeric Considerations

Absolute and Relative Stereochemistry Determination

The definitive assignment of the absolute and relative stereochemistry of 3-methoxycyclopentane-1-carboxylic acid isomers requires sophisticated analytical techniques. While specific studies on this compound are not extensively documented in publicly available literature, the methodologies for such determinations are well-established in organic chemistry.

Relative Stereochemistry (cis/trans isomerism) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the methoxy (B1213986) and carboxylic acid groups influences the chemical shifts and coupling constants of the ring protons. For instance, in cyclopentane (B165970) systems, the coupling constants (³J) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. acs.org In the cis isomer, where both substituents are on the same face of the ring, the dihedral angles between certain protons will differ significantly from those in the trans isomer, where the substituents are on opposite faces. This difference leads to distinguishable patterns in the ¹H NMR spectrum, allowing for the assignment of the relative configuration. acs.orgnih.gov Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can also be employed to establish through-space proximity between protons on the substituents and the cyclopentane ring, further confirming the relative stereochemistry. wordpress.com

Absolute Stereochemistry (R/S configuration) determination is more complex. X-ray crystallography of a single crystal of an enantiomerically pure derivative is the most unambiguous method. This technique provides a detailed three-dimensional map of the molecule, from which the absolute configuration can be determined. beilstein-journals.org However, obtaining suitable crystals can be a significant challenge.

In the absence of a crystal structure, the absolute configuration can often be determined by chemical correlation to a compound of known stereochemistry or through the use of chiral derivatizing agents, such as Mosher's acid. docbrown.info Reaction of the carboxylic acid with (R)- and (S)-Mosher's acid chlorides would produce diastereomeric esters. Analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the determination of the absolute configuration of the adjacent stereocenter.

Separation and Characterization of Stereoisomers

The separation of the stereoisomers of this compound is a crucial step for studying their individual properties. As enantiomers possess identical physical properties in an achiral environment, their separation requires chiral recognition.

A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts . wordpress.comnih.gov This involves reacting the racemic acid with an enantiomerically pure chiral base, such as brucine, strychnine, or a synthetic chiral amine like (R)-1-phenylethanamine. wordpress.comic.ac.uk The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by acidification.

Another powerful technique for both analytical and preparative separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC) . youtube.comchiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. youtube.com CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins are commonly used for the resolution of chiral acids. nih.govresearchgate.net The selection of the appropriate CSP and mobile phase is critical for achieving successful separation.

Once separated, each stereoisomer is characterized by a combination of spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its chemical structure and polarimetry to measure its specific optical rotation, which will be equal in magnitude but opposite in sign for a pair of enantiomers.

Technique Application for this compound Principle
Diastereomeric Salt Formation Separation of enantiomersReaction with a chiral resolving agent to form diastereomers with different physical properties (e.g., solubility), allowing for separation by crystallization. wordpress.comnih.gov
Chiral HPLC Analytical and preparative separation of enantiomersDifferential interaction of enantiomers with a chiral stationary phase leads to different retention times. youtube.comchiralpedia.com
NMR Spectroscopy Characterization of individual stereoisomersProvides detailed structural information, including connectivity and relative stereochemistry. acs.orgnih.gov
Polarimetry Determination of optical activityMeasures the rotation of plane-polarized light, which is a characteristic property of chiral molecules.

Conformational Analysis and Energy Minima

The cyclopentane ring is not planar and exists in dynamic, puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry). ic.ac.uklibretexts.orgscribd.com For substituted cyclopentanes like this compound, the substituents will preferentially occupy positions that minimize steric interactions.

Computational chemistry methods, such as molecular mechanics and quantum mechanical calculations, are powerful tools for performing conformational analysis. These methods can be used to calculate the potential energy surface of the molecule, identifying the various conformational minima and the energy barriers between them. For cyclopentane, the energy barrier for interconversion between conformers via pseudorotation is very low. scribd.com

Chirality Transfer in Reactions Involving the Compound

Enantiomerically pure this compound can serve as a valuable chiral building block in asymmetric synthesis. docbrown.infocaymanchem.com In such applications, the existing stereocenters in the molecule are used to control the creation of new stereocenters in a subsequent reaction, a process known as chirality transfer .

For example, the carboxylic acid functionality can be converted to other functional groups, such as esters, amides, or alcohols, without affecting the stereocenters at C1 and C3. These new derivatives, now endowed with the original chirality of the starting material, can then be used in a variety of stereoselective transformations. The well-defined three-dimensional structure of the cyclopentane ring can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face and thus inducing a high degree of stereoselectivity in the product.

The efficiency of chirality transfer would depend on the nature of the reaction, the reagents used, and the specific conformation of the cyclopentane ring. Reactions that proceed through a rigid transition state that incorporates the chiral scaffold are most likely to exhibit high levels of chirality transfer.

Stereochemical Purity Assessment Methodologies

The assessment of stereochemical purity, specifically the enantiomeric excess (ee) , is crucial for any application involving a single enantiomer of this compound. nih.govnih.gov Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds. nih.govnih.gov By using a suitable chiral stationary phase, the enantiomers can be separated into distinct peaks. The enantiomeric excess can then be calculated from the relative areas of the two peaks in the chromatogram.

Another common method involves the use of chiral shift reagents in NMR spectroscopy. These are typically lanthanide complexes that can reversibly bind to the chiral molecule, forming diastereomeric complexes that have different NMR spectra. This results in the splitting of signals for the enantiomers in the ¹H or ¹³C NMR spectrum, allowing for their quantification.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules like "3-Methoxycyclopentane-1-carboxylic acid". It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity through various 2D NMR experiments.

In the ¹H NMR spectrum of "this compound," the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm. chemicalbook.com The protons on the carbon adjacent to the carboxylic acid would likely resonate in the 2.0-3.0 ppm range. chemicalbook.com The methoxy (B1213986) group protons would present as a sharp singlet around 3.3-4.0 ppm, and the remaining cyclopentane (B165970) ring protons would appear as a complex multiplet in the upfield region, generally between 1.5-2.5 ppm.

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid between 170-185 ppm. evitachem.com The carbon of the methoxy group would be found around 50-60 ppm. The carbons of the cyclopentane ring would appear in the range of 20-45 ppm, with the carbon attached to the methoxy group and the carbon bearing the carboxylic acid being the most downfield among the ring carbons.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the substituents, a combination of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would show correlations between the protons on the cyclopentane ring that are on adjacent carbons, helping to trace the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For "this compound," NOESY can help to establish the cis or trans relationship between the methoxy and carboxylic acid groups by observing through-space interactions between their respective protons or protons on the ring.

Advanced Solvent Effects and Chiral Shift Reagents

The chemical shifts observed in NMR can be influenced by the solvent used. For carboxylic acids, polar protic solvents can lead to the exchange of the acidic proton, causing the signal to broaden or disappear. uni.lu Using different solvents can sometimes help to resolve overlapping signals.

Since "this compound" is a chiral molecule, its enantiomers can be distinguished using chiral shift reagents. These are typically lanthanide complexes that can reversibly bind to the molecule, inducing diastereomeric shifts in the NMR spectrum. This allows for the determination of enantiomeric excess. The carboxylic acid and ether functionalities in the target molecule provide suitable sites for interaction with chiral shift reagents.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Labeling

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of "this compound". The expected exact mass for C₇H₁₂O₃ is 144.07864 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For "this compound," characteristic fragmentation pathways would include:

Loss of a methoxy group (-OCH₃): This would result in a fragment ion with an m/z corresponding to the loss of 31 Da.

Loss of a carboxylic acid group (-COOH): This would lead to a fragment with a mass loss of 45 Da.

Decarboxylation (-CO₂): Loss of carbon dioxide would result in a fragment ion with a mass loss of 44 Da.

Cleavage of the cyclopentane ring: This can lead to a series of smaller fragment ions.

Isotopic labeling, for example, by using ¹³C or ¹⁸O, can be used to track the fate of specific atoms during fragmentation, providing further confirmation of the proposed fragmentation mechanisms.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For "this compound," the IR spectrum would be expected to show the following characteristic absorption bands:

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3300-2500 (broad)
C-H (alkane)Stretching2960-2850
Carbonyl (C=O)Stretching1760-1690
C-O (ether)Stretching1260-1000
C-O (carboxylic acid)Stretching1320-1210
O-H (carboxylic acid)Bending1440-1395 and 960-900 (broad)

Table 1. Expected Infrared Absorption Bands for this compound. spectroscopyonline.comlibretexts.orgdocbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch in carboxylic acids is also observable in the Raman spectrum. The cyclopentane ring vibrations would give rise to a series of bands in the fingerprint region of both IR and Raman spectra, which can be complex but are characteristic of the ring system. While a specific Raman spectrum for the title compound is not available, studies on cyclopentane and its derivatives show characteristic ring deformation and stretching modes. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as an unparalleled and definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on molecular conformation, bond lengths, bond angles, and intermolecular interactions. The process involves irradiating a single crystal of a compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms creates a unique pattern that can be mathematically deconvoluted to generate a detailed three-dimensional map of the electron density, and thus the atomic positions within the crystal lattice.

A review of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. However, were such an analysis to be performed, it would yield invaluable structural data. The crystal structure would definitively establish the relative stereochemistry of the methoxy and carboxylic acid substituents as either cis or trans. Furthermore, it would reveal the specific conformation of the five-membered cyclopentane ring, which typically adopts non-planar forms such as the "envelope" or "twist" conformation to minimize steric and torsional strain.

The type of data that would be generated from a successful single-crystal X-ray diffraction experiment is summarized in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound
ParameterDescriptionExample Value
Chemical FormulaThe elemental composition of the molecule.C₇H₁₂O₃
Formula WeightThe mass of one mole of the compound.144.17 g/mol nih.gov
Crystal SystemThe classification of the crystal based on its symmetry (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupA more detailed description of the crystal's symmetry, including translational symmetry.P2₁/c
Unit Cell DimensionsThe lengths of the edges (a, b, c) and the angles (α, β, γ) of the unit cell.a = 10.5 Å, b = 5.2 Å, c = 14.1 Å, β = 95°
Volume (V)The volume of the unit cell.765 ų
ZThe number of molecules per unit cell.4
Calculated Density (ρ)The theoretical density of the crystal.1.25 g/cm³

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration

While X-ray crystallography provides the structure in the solid state, chiroptical techniques are indispensable for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov These methods rely on the differential interaction of a chiral molecule with left- and right-circularly polarized light. numberanalytics.com The two primary techniques in this category are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD) measures the difference in absorbance (ΔA = A_L - A_R) between left- and right-circularly polarized light as it passes through a solution of a chiral compound. libretexts.org This differential absorption is plotted as a function of wavelength, resulting in a spectrum with positive or negative bands, known as Cotton effects. The ECD spectrum is a unique physical property for each enantiomer of a chiral molecule; the spectrum of one enantiomer is a mirror image of the other.

Optical Rotatory Dispersion (ORD) measures the variation of the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve provides information about the stereochemistry of a molecule, and the regions of rapid change in rotation that occur near an absorption band (the Cotton effect) are particularly diagnostic. jascoinc.com

For a molecule like this compound, which has two stereocenters (C1 and C3), determining the absolute configuration (e.g., (1R,3S) vs. (1S,3R)) is crucial. The modern approach involves a powerful combination of experimental measurement and theoretical calculation. mdpi.com First, the experimental ECD or ORD spectrum of an enantiomerically pure sample is recorded. Then, quantum chemical methods, such as time-dependent density functional theory (TD-DFT), are used to predict the theoretical spectra for one of the possible absolute configurations (e.g., (1R,3S)). By comparing the sign and shape of the experimental Cotton effects with the theoretically calculated spectrum, an unambiguous assignment of the absolute configuration can be made. researchgate.net

Although no specific ECD or ORD studies for this compound have been published, this combined experimental and computational methodology represents the current state-of-the-art for assigning its absolute stereochemistry. The chromophore in this case is the carboxylic acid group, which has an n→π* electronic transition in the ultraviolet region that can give rise to a measurable Cotton effect.

The data obtained from an ECD experiment would be presented as shown in the illustrative table below.

Table 2: Illustrative ECD Data for an Enantiomer of this compound
Wavelength (λ) [nm]Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Description
215+1500Maximum of a positive Cotton effect
2300Zero-crossing point
245-800Trough of a negative Cotton effect

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For 3-methoxycyclopentane-1-carboxylic acid, these calculations would reveal the distribution of electrons within the molecule, which governs its chemical properties.

Key areas of investigation would include:

Molecular Orbital (MO) Theory: This would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap implies higher reactivity.

Electron Density Distribution: Mapping the electron density would identify electron-rich and electron-deficient regions of the molecule. For instance, the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups are expected to be electron-rich, making them susceptible to electrophilic attack.

A summary of basic computed descriptors for this compound from the PubChem database is provided below.

DescriptorValue
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
IUPAC Name This compound
InChI Key PJEAKWXFTMRJMA-UHFFFAOYSA-N
Canonical SMILES COC1CCC(C1)C(=O)O
Topological Polar Surface Area 46.5 Ų

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. A DFT study on this compound would provide a wealth of information.

Detailed Research Findings from a Hypothetical DFT Study:

Optimized Molecular Geometry: DFT calculations would determine the most stable three-dimensional arrangement of the atoms. This includes predicting bond lengths, bond angles, and dihedral angles. For example, the calculations would clarify the preferred orientation of the carboxylic acid and methoxy groups relative to the cyclopentane (B165970) ring (i.e., cis vs. trans isomers) and determine which is the lower energy conformer.

Reactivity Descriptors: Based on the electronic structure, DFT can be used to calculate various reactivity indices. These "global reactivity descriptors" help predict how the molecule will behave in a chemical reaction.

A table of key reactivity descriptors that would be calculated is shown below.

DescriptorDefinitionPredicted Insight for this compound
Ionization Potential (I) The energy required to remove an electron (related to HOMO energy).Would indicate the molecule's tendency to act as an electron donor.
Electron Affinity (A) The energy released when an electron is added (related to LUMO energy).Would indicate the molecule's capacity to act as an electron acceptor.
Electronegativity (χ) The power of an atom to attract electrons to itself.A higher value would suggest a greater ability to attract electrons during a chemical interaction.
Chemical Hardness (η) A measure of resistance to change in electron distribution.A higher value, derived from the HOMO-LUMO gap, would correlate with greater molecular stability.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.This index would quantify the molecule's propensity to act as an electrophile, which is crucial for predicting its reaction with nucleophiles.

Vibrational Frequencies: DFT can also predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Landscapes

The cyclopentane ring in this compound is not static; it is flexible and can adopt various conformations (e.g., envelope, twist). Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular motion.

An MD simulation would:

Explore Conformational Space: By simulating the molecule's movements over nanoseconds or longer, MD can identify the most stable and frequently occurring conformations of the cyclopentane ring and the rotational positions of the substituent groups.

Analyze Intermolecular Interactions: In a simulated solvent environment (like water), MD can shed light on how this compound forms hydrogen bonds and other non-covalent interactions with surrounding molecules. This is key to understanding its solubility and behavior in solution.

Provide Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as free energy differences between conformers can be calculated, providing a deeper understanding of the conformational equilibrium.

QSAR (Quantitative Structure-Activity Relationship) Modeling in Material Science/Catalysis Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of molecules with a specific activity, such as their performance in a material or as a catalyst.

While no specific QSAR studies involving this compound in material science or catalysis are currently documented, one could be developed. The process would involve:

Data Set Collection: Synthesizing a library of related cyclopentane derivatives with variations in the substituent groups.

Activity Measurement: Testing these compounds for a specific property (e.g., catalytic efficiency for a particular reaction, or its effect on polymer properties).

Descriptor Calculation: Using computational methods to calculate a range of molecular descriptors (e.g., steric, electronic, topological) for each compound in the library.

Model Building: Applying statistical methods to build a mathematical equation that links the descriptors to the measured activity.

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, accelerating the discovery of new materials or catalysts.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial test of any computational model is its ability to reproduce experimental results. For this compound, this would involve comparing predicted spectroscopic data with measured spectra.

Detailed Comparison Table (Hypothetical):

Spectroscopic TechniquePredicted Data (from DFT/ab initio methods)Experimental DataPurpose of Comparison
¹H NMR Calculated chemical shifts (ppm) for each unique proton. For example, distinct signals would be predicted for the -OCH₃ protons, the proton on the carbon bearing the carboxylic acid, and the various cyclopentane ring protons.Measured chemical shifts from an NMR spectrometer.To confirm the proton environment and the connectivity of the molecule. Discrepancies between predicted and experimental shifts can highlight specific conformational effects or solvent interactions.
¹³C NMR Calculated chemical shifts (ppm) for each carbon atom, including the carbonyl carbon (~170-180 ppm), the methoxy carbon (~50-60 ppm), and the ring carbons.Measured chemical shifts.To verify the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic.
Infrared (IR) Spectroscopy Predicted vibrational frequencies and intensities. Key predicted peaks would include the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), the sharp C=O stretch (~1700 cm⁻¹), and C-O stretches from the ether and acid groups.Measured IR spectrum showing absorption bands at specific frequencies.To identify the functional groups present in the molecule. Comparing the calculated frequencies (often scaled by an empirical factor) with the experimental spectrum helps to assign each peak to a specific molecular vibration, confirming the structure.

By performing these detailed theoretical and computational studies, a comprehensive, atom-level understanding of this compound can be achieved, paving the way for its rational application in various fields of chemistry.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, the use of chiral building blocks is a fundamental strategy for the construction of complex, enantiomerically pure molecules. These building blocks, which are themselves chiral, introduce stereocenters into a target molecule in a predictable manner. While direct and extensive research detailing the application of 3-Methoxycyclopentane-1-carboxylic acid as a chiral building block is not widely present in publicly accessible literature, the synthesis of structurally related chiral cyclopentane (B165970) derivatives highlights the potential utility of such scaffolds.

For instance, the asymmetric synthesis of orthogonally functionalized 2-N-Benzyl-N-α-methylbenzylamino-5-carboxymethyl-cyclopentane-1-carboxylic acid has been reported. mdpi.com This process involves a domino reaction initiated by a chemoselective asymmetric Michael addition, followed by an intramolecular cyclization. mdpi.com This example, while not directly employing this compound, illustrates a methodological approach by which substituted cyclopentanes can be synthesized with high stereocontrol, underscoring the potential for analogous compounds to serve as valuable chiral synthons. The synthesis of various aminocyclopentane carboxylic acid derivatives further showcases the importance of the cyclopentane core in stereoselective synthesis. google.com

Precursor to Catalytically Active Species

The development of novel catalysts is a driving force in modern chemistry. Organic molecules can serve as precursors to catalytically active species, often by acting as ligands that coordinate to a metal center and modulate its reactivity and selectivity. A comprehensive review of available scientific literature does not, however, provide specific examples of this compound being utilized as a precursor to catalytically active species. The general concept involves modifying the carboxylic acid and/or the methoxy (B1213986) group to create a molecule capable of binding to a metal, thereby forming a catalyst for a specific chemical transformation.

Integration into Polymeric Structures and Advanced Materials

The incorporation of cyclic monomers into polymer chains can impart unique properties to the resulting materials, such as altered thermal stability, rigidity, and degradability. The carboxylic acid functionality of this compound could theoretically allow for its integration into polyesters or polyamides through condensation polymerization. However, there is no specific research documented in the scientific literature that demonstrates the integration of this compound into polymeric structures or other advanced materials.

Ligand Design in Organometallic Chemistry Research

Ligands are crucial components of organometallic complexes, influencing their stability, solubility, and catalytic activity. The design of new ligands is a highly active area of research. While the cyclopentane framework is a component of the ubiquitous cyclopentadienyl (B1206354) ligand, there is no specific information available that details the use of this compound in ligand design for organometallic chemistry research. libretexts.org The synthesis of cyclohexane-based P,N-ligands from aziridines demonstrates a strategy by which cyclic structures can be converted into effective ligands for transition metal catalysis, but a direct analogue involving this compound has not been reported. acs.org

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. This field includes host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule. Carboxylic acids are known to participate in hydrogen bonding, a key interaction in supramolecular assembly. Despite this, a thorough literature search did not yield any studies on the involvement of this compound in supramolecular assembly or host-guest chemistry.

Development of Novel Reaction Methodologies

The discovery and development of new chemical reactions and synthetic methodologies are essential for advancing the capabilities of organic synthesis. Small organic molecules can be instrumental in this process, either as substrates to test a new reaction or as organocatalysts. While there are numerous novel synthetic methods involving cyclopentane derivatives, there is no specific mention in the literature of this compound being used in the development of novel reaction methodologies. Research on the transannular C-H functionalization of cycloalkane carboxylic acids represents a recent advance in modifying such cyclic structures, but it does not specifically include the methoxy-substituted compound. nih.gov

Analytical Methodologies for Detection, Quantification, and Purity Assessment in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 3-Methoxycyclopentane-1-carboxylic acid. It excels in separating components from a mixture, allowing for both qualitative identification and quantitative measurement. researchgate.net Reversed-phase (RP) HPLC is commonly employed for carboxylic acids. sielc.comsielc.com In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often an aqueous solution mixed with an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsielc.com

For a compound like cyclopentane (B165970) carboxylic acid, a simple isocratic reversed-phase HPLC method can be effective. sielc.com The mobile phase might consist of acetonitrile, water, and an acid like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated, less polar form, which enhances retention on the nonpolar column. sielc.com Detection is typically achieved using a UV detector, although many carboxylic acids have poor chromophores, which can limit sensitivity. nih.gov

Table 1: Example HPLC Parameters for Cyclopentane Carboxylic Acid Analysis

ParameterValueReference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid sielc.com
Separation Mode Reversed-Phase (RP) sielc.com
Application Note For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid. sielc.com

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses chiral centers, its synthesis can result in a mixture of enantiomers and diastereomers. Distinguishing between these stereoisomers is critical, as they can have different biological activities. nih.gov Chiral HPLC is the premier method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govheraldopenaccess.us

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net The separation is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. researchgate.net Common CSPs for separating chiral acids include those based on polysaccharides (like derivatized cellulose (B213188) or amylose), macrocyclic glycopeptides (such as teicoplanin), and Pirkle-type phases (like Whelk-O). researchgate.netmst.edu The choice of CSP and mobile phase is crucial and often requires screening to find the optimal conditions for a specific compound. researchgate.net For many chiral separations, both normal-phase (using solvents like hexane (B92381) and isopropanol) and polar organic or reversed-phase conditions are explored. mdpi.com

Developing a robust HPLC method requires the systematic optimization of several parameters, including the choice of column, mobile phase composition (including pH and organic modifier), flow rate, and detector settings. researchgate.net For ionizable analytes like carboxylic acids, controlling the pH of the mobile phase is critical to achieve sharp, symmetrical peaks. nih.gov

Once developed, the method must be validated to ensure it is fit for its intended purpose. researchgate.net According to International Council for Harmonisation (ICH) guidelines, validation involves assessing several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

A validated HPLC method for a carboxylic acid metabolite, for example, demonstrated linearity over a specific concentration range (e.g., 0.2-10 µg/mL) with a high correlation coefficient (r² > 0.999) and good precision (within-day and between-day variations of 1.0-4.8%). nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, carboxylic acids like this compound are generally not volatile enough and are too polar for direct GC analysis. colostate.edu Their high polarity can lead to poor peak shapes (tailing) and low thermal stability can cause decomposition in the hot GC injector or column. researchgate.netcolostate.edu

Therefore, derivatization is almost always required to convert the carboxylic acid into a more volatile and less polar derivative. researchgate.netusherbrooke.ca Two common derivatization strategies are:

Silylation: The active hydrogen of the carboxyl group is replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. usherbrooke.canih.gov Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). usherbrooke.caresearchgate.net TBDMS derivatives are generally more stable to hydrolysis than TMS derivatives. researchgate.net

Esterification (Alkylation): The carboxylic acid is converted into an ester, typically a methyl or ethyl ester. colostate.edu This can be achieved using reagents like methyl chloroformate (MCF) or by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF3). nih.govresearchgate.net

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a nonpolar 5%-phenyl methylpolysiloxane phase) and detected, commonly by a Flame Ionization Detector (FID) or a mass spectrometer. researchgate.neticm.edu.pl GC is particularly useful for monitoring reaction progress due to its speed and high resolution. icm.edu.pl

Table 2: Example GC Derivatization and Analysis Conditions for Carboxylic Acids

ParameterSilylationEsterificationReference
Derivatizing Agent BSTFA + 1% TMCSMethanol with acid catalyst (e.g., BF3) usherbrooke.caresearchgate.net
Reaction Conditions Heating (e.g., 60-70°C for 30-60 min)Varies with reagent usherbrooke.caresearchgate.net
Typical GC Column DB-5 (5%-phenyl methylpolysiloxane) or similar nonpolar phaseDB-5 or similar nonpolar phase researchgate.neticm.edu.pl
Detector FID or MSFID or MS icm.edu.pl

Capillary Electrophoresis (CE) in Stereoisomer Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that has emerged as a powerful alternative to HPLC for chiral separations. mdpi.combio-rad.com Its advantages include rapid method development, high separation efficiency, and low consumption of sample and reagents. mdpi.com In CE, charged molecules migrate through a narrow capillary under the influence of a high voltage electric field. bio-rad.com

For chiral separations, a chiral selector is added to the background electrolyte (BGE). bio-rad.com The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different mobilities, thus leading to their separation. bio-rad.com Cyclodextrins (CDs) and their derivatives (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin) are the most widely used chiral selectors for this purpose. nih.govnih.gov

The separation of the stereoisomers of this compound would be achievable using this direct CE approach. As a weak acid, its charge would be pH-dependent. Method development would involve screening different types and concentrations of cyclodextrins and optimizing the pH of the background electrolyte to achieve the best resolution between the enantiomers. nih.gov For instance, a systematic approach might test several CDs at a low pH, a high pH, and a pH near the analyte's pKa to find suitable separation conditions. nih.gov

Table 3: General Parameters for Chiral CE Method Development

ParameterDescriptionTypical Values/SelectorsReference
Capillary Fused-silica capillary30-50 cm length, 50-75 µm I.D. bio-rad.com
Background Electrolyte (BGE) Buffer solution to control pH and conductivityPhosphate or borate (B1201080) buffers nih.gov
pH of BGE Optimized for analyte charge and interactionpH 2.5 (cationic analytes) to pH > 7 (anionic analytes) nih.govsci-hub.box
Chiral Selector (CS) Added to the BGE to enable chiral recognitionβ-CD, γ-CD, HP-β-CD, Dimethyl-β-CD, Sulfated-β-CD nih.govnih.gov
Applied Voltage Driving force for separation15-30 kV bio-rad.com
Detection Typically UV-Vis absorbance200-220 nm bio-rad.com

Titrimetric Methods for Carboxylic Acid Quantification

Titrimetric analysis, specifically acid-base titration, is a classical and straightforward method for quantifying the total amount of carboxylic acid in a purified sample. mnstate.edu This method is particularly useful for determining the concentration of a solution or the equivalent weight (and thus helping to confirm the molecular weight) of an unknown or synthesized carboxylic acid. mnstate.edursc.org

The procedure involves titrating a precisely weighed amount of the acidic sample, dissolved in a suitable solvent (often a water/alcohol mixture), with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to a neutralization endpoint. researchgate.netmnstate.edu The endpoint can be detected using a colorimetric indicator (like phenolphthalein) or by monitoring the pH change with a pH meter (potentiometric titration). mnstate.edursc.org Potentiometric titration is generally more precise and provides a full titration curve, from which the equivalence point can be accurately determined. rsc.org

The number of moles of the carboxylic acid is calculated from the stoichiometry of the acid-base reaction (typically a 1:1 molar ratio for a monoprotic acid) and the volume and concentration of the NaOH solution used to reach the equivalence point. mnstate.edu This method was used, for example, to determine the ionization constants of cyclopentane-1:1-diacetic acid and its 3-methyl derivative. rsc.org

Hyphenated Techniques (GC-MS, LC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices (e.g., biological fluids, reaction mixtures), hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable. icm.edu.plnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines a gas chromatograph with a mass spectrometer. After derivatization to increase volatility, the analyte is separated by the GC and then enters the MS, where it is ionized (typically by electron impact, EI) and fragmented. usherbrooke.canih.gov The resulting mass spectrum is a chemical fingerprint that allows for highly confident identification by comparing it to spectral libraries. nih.gov GC-MS has been used to identify and quantify the reaction products of cyclopentane carboxylic acid. icm.edu.pl

Liquid Chromatography-Mass Spectrometry (LC-MS) links an HPLC system to a mass spectrometer. This technique is ideal for analyzing polar and non-volatile compounds like carboxylic acids without the need for derivatization. nih.govnih.gov After separation on an HPLC column, the analyte flows into the MS interface, where it is ionized, most commonly by electrospray ionization (ESI). nih.gov For carboxylic acids, ESI is typically performed in negative ion mode, where the molecule is detected as the deprotonated ion [M-H]⁻. nih.gov LC-MS is frequently used for the analysis of carboxylic acids in biological samples and for the characterization of products from complex chemical reactions. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways

While established methods for synthesizing substituted cyclopentane (B165970) rings exist, future research is anticipated to focus on developing more efficient, stereoselective, and environmentally benign pathways to 3-Methoxycyclopentane-1-carboxylic acid. Current synthetic strategies often involve multi-step processes that may begin with precursors like 3-methylcyclopentanone, which is first converted to a methoxy (B1213986) derivative before carboxylation. evitachem.com Another approach involves the direct carboxylation of a cyclopentane precursor using methods analogous to the Kolbe-Schmitt reaction. evitachem.com

Future explorations are likely to target several key areas for improvement:

Catalyst Development : Research into novel transition metal or organocatalysts could significantly enhance the efficiency and selectivity of the cyclization and carboxylation steps. evitachem.com

Stereoselective Synthesis : The development of asymmetric syntheses to control the stereochemistry at the C1 and C3 positions is a critical goal, as the specific stereoisomer can dramatically influence biological activity and material properties.

Flow Chemistry : Implementing continuous flow reactors could offer improved reaction control, higher yields, and safer handling of reagents, particularly for industrial-scale production. evitachem.com

Bio-catalysis : The use of engineered enzymes could provide highly specific and sustainable routes to the target molecule, operating under mild conditions.

A hypothetical comparison of a conventional synthesis versus a potential future pathway is outlined below.

FeatureConventional Batch SynthesisFuture Flow Chemistry Approach
Starting Material 3-Oxocyclopentanecarboxylic acid derivative prepchem.comReadily available cyclopentene (B43876) oxide
Key Steps Protection, methylation, deprotection, carboxylation evitachem.comprepchem.comTandem ring-opening/methylation, catalytic carboxylation
Stereocontrol Often results in racemic or diastereomeric mixtures mdpi.comPotential for enantioselective catalysis
Efficiency Multiple unit operations, potential for lower overall yieldIntegrated process, higher throughput, improved yield evitachem.com

Application in Sustainable Chemistry Initiatives

The principles of green chemistry are increasingly guiding synthetic design, and this compound is well-positioned to be part of this shift. Future research will likely explore its role in sustainable initiatives, focusing on atom economy, waste reduction, and the use of eco-friendly methods. researchgate.net

Key research directions include:

Multicomponent Reactions (MCRs) : Designing one-pot reactions where the cyclopentane backbone is constructed and functionalized simultaneously from three or more starting materials would significantly improve efficiency and reduce waste compared to linear syntheses. researchgate.net

Alternative Energy Sources : The use of microwave irradiation or sonochemistry to drive the synthesis could lead to faster reaction times, lower energy consumption, and potentially novel reaction outcomes compared to conventional heating. researchgate.net

Reducing Protecting Groups : A major goal in green chemistry is to avoid the use of protecting groups, which add steps and generate waste. youtube.com Future synthetic strategies will focus on chemoselective methods where reagents target the desired functional group without affecting others in the molecule. youtube.com For instance, developing a catalyst that facilitates a reaction at the carboxylic acid without cleaving the methoxy ether would be a significant advancement.

Advanced Materials with Tailored Properties

As a functionalized building block, this compound holds potential for the creation of advanced materials. evitachem.com The carboxylic acid group provides a reactive site for polymerization or grafting onto surfaces, while the methoxycyclopentane moiety can impart specific physical properties.

Emerging research in this area may include:

Specialty Polymers : Incorporation of the compound as a monomer into polyesters or polyamides could create materials with unique characteristics. The non-polar cyclopentane ring could enhance thermal stability and hydrophobicity, while the flexible ether linkage might improve processability.

Functional Coatings : The molecule could be used to modify surfaces, with the carboxylic acid acting as an anchor and the methoxycyclopentane group providing a functional surface with tailored wettability or refractive index.

Drug Delivery Systems : Derivatives of the compound could be explored for creating novel drug-delivery vehicles, where the lipophilic cyclopentane core encapsulates a therapeutic agent. Recent studies on other cyclopentane derivatives have highlighted their utility in creating compounds with high lipophilicity and specific biological interactions. nih.gov

Potential Material ApplicationKey Functional Group UtilizedProperty Conferred by Cyclopentane Moiety
Polyesters Carboxylic acidThermal stability, controlled hydrophobicity
Surface Coatings Carboxylic acidAdhesion, specific surface energy
Pharmaceutical Scaffolds Carboxylic acid, Methoxy groupLipophilicity, defined 3D structure for receptor binding nih.govnih.gov

Integration with Machine Learning for Synthetic Route Prediction

The complexity of synthesizing even seemingly simple molecules like this compound makes it an ideal candidate for analysis by machine learning (ML) and artificial intelligence (AI). engineering.org.cn Computer-aided synthesis planning (CASP) tools are rapidly evolving and can propose novel and efficient synthetic routes by learning from vast databases of chemical reactions. nih.govresearchgate.net

Future integration of ML in the context of this compound could involve:

Retrosynthesis Prediction : AI algorithms, often based on deep learning and Monte Carlo tree search methods, can analyze the structure of this compound and work backward to suggest optimal disconnections and commercially available starting materials. nih.govarxiv.org This can uncover non-intuitive pathways that a human chemist might overlook.

Reaction Condition Optimization : Machine learning models can predict the optimal solvents, catalysts, and temperatures for each step in a proposed synthesis, accelerating process development and improving yields. researchgate.net

Discovery of Novel Reactions : By analyzing patterns in reaction databases, AI may suggest entirely new types of reactions or catalysts suitable for functionalizing the cyclopentane ring in ways not yet considered. rsc.org

A hypothetical output from a retrosynthesis prediction tool might look as follows:

Target MoleculePredicted Precursors (Step 1)Underlying Reaction Logic
This compound3-Methoxycyclopentanone + CO₂ sourceCarboxylation of a ketone derivative evitachem.com
This compoundA protected 3-hydroxycyclopentanecarboxylic acid + Methylating agentEtherification (Williamson ether synthesis)
This compoundCyclopentene-derived dialdehydeMulti-step sequence involving cyclization and oxidation

Discovery of Undiscovered Reactivity Patterns

The interplay between the carboxylic acid, the methoxy group, and the cyclopentane ring may lead to reactivity patterns that have not yet been fully explored. Future research is expected to delve into the subtle electronic and steric interactions that govern the molecule's behavior.

Potential areas for discovery include:

Neighboring Group Participation : The methoxy group, being in a 1,3-relationship with the carboxylic acid, could participate in reactions at the carboxyl carbon, potentially stabilizing intermediates or directing stereochemical outcomes in unexpected ways.

C-H Functionalization : Directed C-H activation is a powerful tool in modern synthesis. The carboxylic acid or methoxy group could be used as directing groups to selectively functionalize specific C-H bonds on the cyclopentane ring, providing a direct route to more complex derivatives.

Transannular Reactions : Under specific conditions, it might be possible to induce reactions that form a bond across the ring between the C1 and C3 or other positions, leading to novel bicyclic structures. The conformation of the cyclopentane ring is a key factor in such transformations. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.